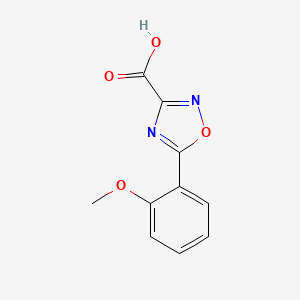

5-(2-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Description

5-(2-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 2-methoxyphenyl group and at the 3-position with a carboxylic acid moiety. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and versatility in medicinal chemistry. This compound is synthesized via ester hydrolysis of its ethyl ester precursor under alkaline conditions, a method analogous to related derivatives .

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-15-7-5-3-2-4-6(7)9-11-8(10(13)14)12-16-9/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLJESGMFXBART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 2-methoxybenzohydrazide with different arylaldehydes. The process begins with the preparation of 2-methoxybenzohydrazide from methyl 2-methoxybenzoate. This intermediate is then treated with various arylaldehydes under specific conditions to yield the desired oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The methoxy group and other substituents on the phenyl ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(2-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to changes in their activity. This interaction can result in the inhibition or activation of specific biological pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid Substituent Position: The methoxy group is at the para position on the phenyl ring, enhancing planarity compared to the ortho-substituted target compound. This may reduce the carboxylic acid’s acidity compared to the ortho-substituted derivative . Molecular Weight: Exact mass data (220.046–220.038) matches theoretical values, confirming structural integrity .

Synthesis: Synthesized via ester hydrolysis (94% yield), similar to the target compound’s preparation . Mass Data: MS (ESI) m/z: 235.1 [M+H]+, indicating a higher molecular weight than the methoxy analogue .

5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic Acid Electron-Withdrawing Group: The cyano group at the meta position increases the carboxylic acid’s acidity (pKa ~1–2) due to inductive effects, enhancing solubility in polar solvents .

5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic Acid

- Strong Electron-Withdrawing Effect : The trifluoromethyl group significantly lowers the carboxylic acid’s pKa and improves metabolic stability, making it suitable for drug design .

Heterocyclic and Heteroaromatic Analogues

5-(1H-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic Acid

- Nitrogen-Rich Substituent : The pyrazole ring adds hydrogen-bonding capability, which may enhance target binding in biological systems (e.g., enzyme inhibition) .

5-Methyl-1,2-oxazole-3-carboxylic Acid Ring Size Difference: The 1,2-oxazole core (5-membered ring) vs. 1,2,4-oxadiazole (5-membered with two nitrogens) alters electronic distribution and ring strain.

Data Tables

Table 1: Physicochemical Comparison of Selected Analogues

*Calculated based on exact mass data.

Biological Activity

5-(2-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and its structure features an oxadiazole ring that is known for its bioactive properties. The methoxy group at the 2-position of the phenyl ring plays a crucial role in modulating the compound's biological effects.

1. Antifibrotic Activity

Recent studies have highlighted the antifibrotic potential of oxadiazole derivatives, including this compound. A significant study demonstrated that compounds in this class could inhibit Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathways, which are implicated in fibrosis development. The most potent derivatives showed an IC50 value as low as 180 nM without observable cytotoxicity up to 100 µM .

2. Carbonic Anhydrase Inhibition

Another area of investigation is the inhibition of carbonic anhydrase (CA), an enzyme critical for various physiological processes. Research has indicated that oxadiazole derivatives exhibit selective inhibition against CA-II, with some compounds showing IC50 values ranging from 12.1 to 53.6 µM . The binding interactions suggest that these compounds effectively block the active site of the enzyme through hydrogen bonding and spatial orientation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the oxadiazole ring and the substituents on the phenyl group significantly influence biological activity. For instance:

- Substituent Variations : The presence of electron-donating groups like methoxy enhances activity against targets such as CA-II.

- Linker Length : The optimal distance between functional groups is critical; variations in linker length between the oxadiazole and carboxylic acid groups have shown to affect potency dramatically .

Case Study 1: Antifibrotic Effects in Vivo

In a murine model of dermal fibrosis induced by bleomycin, this compound demonstrated significant efficacy in reducing fibrosis markers. The treatment resulted in a marked decrease in connective tissue growth factor gene expression, supporting its potential therapeutic application in fibrotic diseases .

Case Study 2: Antimicrobial Screening

A study screened various oxadiazole derivatives against multiple bacterial strains. Compounds similar to this compound exhibited promising antimicrobial activity, particularly against Gram-positive bacteria .

Summary of Findings

| Activity Type | IC50 Value | Comments |

|---|---|---|

| Antifibrotic | 180 nM | Inhibits Rho/MRTF/SRF signaling |

| Carbonic Anhydrase Inhibition | 12.1 - 53.6 µM | Selective inhibition against CA-II |

| Antimicrobial | Variable | Effective against Gram-positive bacteria |

Q & A

Q. What is the standard synthetic route for 5-(2-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid?

The compound is synthesized via alkaline hydrolysis of its ester precursor. For example, ethyl 5-(2-substituted-phenyl)-1,2,4-oxadiazole-3-carboxylate is refluxed with 2M aqueous KOH (10 equiv) in ethanol or methanol at 80°C for 2 hours. The product is isolated by acidification (pH 2 with HCl), filtration, and recrystallization in ethanol, yielding the carboxylic acid derivative .

Q. How is the purity and structural identity of this compound confirmed experimentally?

Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., observed m/z 235.1 [M+H]+ for a related analog) . Nuclear magnetic resonance (NMR) spectroscopy, including 1H/13C and 2D techniques (e.g., HMBC), resolves regioisomeric ambiguities and assigns proton/carbon environments .

Q. What storage conditions are recommended to maintain compound stability?

Store in airtight containers, protected from light and moisture, in a cool, dry, and well-ventilated environment. Similar oxadiazole derivatives degrade under prolonged exposure to heat or humidity, necessitating strict adherence to these protocols .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key parameters include:

- Solvent selection : Methanol or ethanol as reaction media, balancing polarity and boiling point .

- Stoichiometry : 10 equivalents of KOH ensure complete ester hydrolysis .

- Post-processing : Recrystallization in ethanol enhances purity (>94% yield reported for analogs) . Contradictions in yield (e.g., 94% vs. lower yields in other studies) may arise from differences in starting material purity or crystallization efficiency .

Q. What structural modifications enhance bioactivity in oxadiazole derivatives?

- Phenyl substituents : Electron-withdrawing groups (e.g., Cl, CF3) improve enzyme inhibition. For example, 5-(3,4-dichlorophenyl)-analogs inhibit E. coli DNA gyrase (IC50 = 1.2 µM) .

- Oxadiazole ring : Methyl or trifluoromethyl groups at position 3 increase metabolic stability and target binding .

Q. How is enzymatic inhibition evaluated for this compound?

- DNA gyrase/topoisomerase IV assays : Fluorescence-based or radiometric methods monitor supercoiling activity. IC50 values are calculated from dose-response curves .

- Plasmodium studies : Multi-stage antiplasmodial activity is assessed via parasite growth inhibition in erythrocytic cultures .

Q. What analytical challenges arise during characterization, and how are they resolved?

- Regioisomer discrimination : X-ray crystallography (e.g., single-crystal studies) or NOESY NMR differentiate positional isomers .

- Byproduct detection : High-resolution LC-MS identifies trace impurities, while column chromatography ensures purity >97% .

Q. How do solvent polarity and pH impact stability in biological assays?

- pH stability : The compound remains stable in neutral buffers (e.g., PBS pH 7.4) but degrades in strongly acidic/alkaline conditions. Pre-formulation studies using HPLC monitor degradation kinetics .

- Solvent compatibility : DMSO stock solutions (10 mM) are preferred for solubility, but aggregation in aqueous media requires dilution optimization .

Q. What computational tools aid in designing bioactive derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.